molecular formula C33H31NO10S3 B11658777 Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(phenylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11658777
M. Wt: 697.8 g/mol
InChI Key: CKCLVQLZSSKKOB-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves several steps, each requiring specific reaction conditions. The synthetic routes typically involve the use of starting materials such as tetramethylbenzene, benzoyl chloride, and ethoxy compounds. The reactions are carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied, but they often involve key regulatory proteins and signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2’,3’,4,5-TETRAMETHYL 6’-BENZOYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other spiro compounds or those with similar functional groups, such as tetramethylbenzene derivatives or benzoyl-substituted compounds. The uniqueness of this compound lies in its specific arrangement of these groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C33H31NO10S3

Molecular Weight

697.8 g/mol

IUPAC Name

tetramethyl 6'-benzoyl-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31NO10S3/c1-8-44-18-14-15-20-19(16-18)21-26(32(2,3)34(20)27(35)17-12-10-9-11-13-17)45-23(29(37)41-5)22(28(36)40-4)33(21)46-24(30(38)42-6)25(47-33)31(39)43-7/h9-16H,8H2,1-7H3

InChI Key

CKCLVQLZSSKKOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CC=C5

Origin of Product

United States

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